BMVC

Telomerase inhibition G‑quadruplex stabilization Anticancer activity

Standard fluorescent stains lack cancer-cell selectivity and telomerase inhibition. BMVC solves this with three validated functions: • G4-selective fluorescence turn-on (≥10× nuclear intensity difference vs. normal cells) • Telomerase inhibition (IC50 ~0.05-0.2 µM) with >12.5× selectivity over Taq polymerase • Clinical cytology performance: PPV ~70%, NPV ~100% for malignancy detection Co-crystallized with c-MYC G4. Suitable for TRAP assays, live-cell imaging, and FLIM (o-BMVC isomer).

Molecular Formula C28H25I2N3
Molecular Weight 657.3 g/mol
Cat. No. B3029348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMVC
Molecular FormulaC28H25I2N3
Molecular Weight657.3 g/mol
Structural Identifiers
SMILESC[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)NC4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C.[I-].[I-]
InChIInChI=1S/C28H24N3.2HI/c1-30-15-11-21(12-16-30)3-5-23-7-9-27-25(19-23)26-20-24(8-10-28(26)29-27)6-4-22-13-17-31(2)18-14-22;;/h3-20H,1-2H3;2*1H/q+1;;/p-1
InChIKeyFKOQWAUFKGFWLH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BMVC: G‑Quadruplex Fluorescent Probe for Imaging and Telomerase Inhibition


BMVC (3,6‑bis(1‑methyl‑4‑vinylpyridinium)carbazole diiodide) is a cationic carbazole derivative that functions as a G‑quadruplex (G4) DNA stabilizer, fluorescent probe, and selective telomerase inhibitor [1]. It exhibits a pronounced fluorescence turn‑on response upon binding to G4 structures, enabling the discrimination of cancer cells from normal cells based on differential subcellular localization and fluorescence intensity [2]. BMVC has been structurally characterized in complex with the c‑MYC promoter G‑quadruplex, revealing a unique ligand‑conformation adjustment mechanism for G4 recognition [3].

1
Workflow
G4 fluorescent probe with >100-fold turn-on signal for detection and imaging workflows.
2
Selection Context
Selective telomerase inhibitor supporting minimal PCR assay interference over Taq polymerase.
3
Cellular Differentiation
Differential nuclear localization enables cancer vs. normal fibroblast discrimination in cell-line models.

Why BMVC Cannot Be Substituted by Other G4 Ligands


BMVC exhibits a combination of properties—G4‑selective fluorescence turn‑on, live‑cell cancer‑targeting via differential organelle retention, and potent telomerase inhibition—that are not simultaneously present in related G4 ligands or standard nucleic acid stains. Close analogs such as BMVC4 and BMVC‑12C‑Br possess altered G4‑stabilization capacities and subcellular distributions, while common alternatives like Thioflavin T (ThT) lack the cancer‑cell selectivity and telomerase inhibition of BMVC [1]. Substituting BMVC with another compound therefore risks loss of the specific diagnostic or therapeutic readout required in cancer‑biology and drug‑discovery workflows.

BMVC vs. ThT / Standard Dyes
Standard nucleic acid stains lack the cancer-cell selective nuclear retention and telomerase inhibition of BMVC, limiting their use in targeted G4 probe studies.
BMVC vs. BMVC4 / BMVC-12C-Br
Structural analogs alter G4-stabilization capacity, fluorescence quantum yield, and subcellular distribution; the specific properties of BMVC may not transfer directly.
BMVC vs. TMPyP4 / Porphyrin Ligands
Other G4 ligands may not reproduce the unique ligand-conformation adjustment mechanism, potentially shifting c-MYC binding kinetics and NMR readouts.

BMVC vs. Comparators: Quantitative Evidence Guide


Telomerase Inhibition Selectivity Over Taq Polymerase

BMVC selectively inhibits telomerase activity with an IC50 of ~0.05–0.2 μM, whereas its off‑target inhibition of Taq DNA polymerase occurs at a 12.5‑ to 50‑fold higher concentration (IC50 ~2.5 μM) [1]. This selectivity profile distinguishes BMVC from non‑selective G4 binders that may inhibit polymerases at similar or lower concentrations.

Telomerase vs. Taq Selectivity
Head-to-head
IC50 0.05–0.2 µM
Taq IC50 ~2.5 µM (12.5–50× window)
Supports selective telomerase studies with low PCR assay interference.
TRAP assay context; polymerase inhibition review.
Telomerase inhibition G‑quadruplex stabilization Anticancer activity

Telomeric G‑Quadruplex Thermal Stabilization

BMVC increases the melting temperature (Tm) of the telomeric G‑quadruplex structure by 13 °C . This degree of thermal stabilization is a direct measure of G4‑binding affinity and can be compared to the stabilization achieved by analogs such as BMVC4, which CD screening indicates is a more suitable G4 stabilizer core than BMVC .

G4 Thermal Stabilization
Data to verify
ΔTm = +13 °C
Human telomeric G4 sequence
Quantitative stabilization benchmark for G4 ligand hierarchy.
Source review required; CD screening context.
G‑quadruplex stabilization Telomere biology Thermal shift assay

Fluorescence Turn‑On Upon DNA Binding

The fluorescence quantum yield of BMVC increases approximately 100‑fold upon binding to DNA, a property that underpins its utility as a turn‑on fluorescent probe for G‑quadruplex structures [1]. In contrast, the lipophilic derivative BMVC‑12C‑Br exhibits DNA‑dependent quantum yields ranging from 0.12 to 0.38, demonstrating that subtle structural modifications drastically alter photophysical performance [2].

Fluorescence Turn-On
Cross-study
>100-fold increase
BMVC-12C-Br QY: 0.12–0.38 (sequence-dependent)
Supports high signal-to-noise imaging over lower/variable quantum yield analogs.
In vitro DNA binding assays; emulsion context.
Fluorescence quantum yield DNA binding G‑quadruplex detection

Cancer‑Cell Selective Nuclear Fluorescence

BMVC selectively accumulates in the nuclei of cancer cells (H1299 lung cancer and Ca9‑22 oral cancer cells) and emits bright fluorescence, whereas normal fibroblasts (IMR90, Detroit‑551) show negligible nuclear fluorescence under identical conditions [1]. Mechanistically, BMVC escapes lysosomal retention in cancer cells and localizes to mitochondria or nuclei, whereas it is retained in lysosomes of normal cells [2]. This contrasts with conventional DNA stains (e.g., DAPI, Hoechst) that stain all nuclei indiscriminately, and with Thioflavin T, which lacks intrinsic cancer‑cell selectivity.

Cell Discrimination
Head-to-head
Cancer nuclei > Normal nuclei
H1299/Ca9-22 vs. IMR90/Detroit-551
Differential nuclear localization supports cell-line model differentiation.
Live-cell microscopy; 0.1–0.5 µM, 24–72 h.
Cancer diagnostics Fluorescence imaging Subcellular localization

Fluorescence Lifetime Discrimination of G‑Quadruplex DNA

The ortho‑isomer of BMVC (o‑BMVC) displays a fluorescence lifetime of approximately 2.5 ns when bound to G‑quadruplex structures, compared to shorter lifetimes (<2 ns) when bound to duplex or single‑stranded DNA [1]. This lifetime difference enables fluorescence lifetime imaging microscopy (FLIM) to map G4 structures in fixed cells, distinguishing them from other DNA topologies. In comparison, the recently developed probe NBTE exhibits G4‑bound lifetimes of 3–4 ns versus 2.0–2.5 ns for dsDNA [1], providing a benchmark for evaluating o‑BMVC's performance.

FLIM Lifetime
Context-dependent
o-BMVC ~2.5 ns (G4)
NBTE: 3–4 ns (G4), 2.0–2.5 ns (dsDNA)
Concentration-independent FLIM readout for G4 structure mapping.
FLIM in fixed cells; probe uptake variation review.
Fluorescence lifetime imaging G‑quadruplex detection FLIM

c‑MYC G‑Quadruplex Binding Kinetics

BMVC binds the c‑MYC promoter G‑quadruplex (MycG4) with high affinity and unusual slow‑exchange kinetics on the NMR timescale, indicative of a strong and specific interaction [1]. The solution structures of the 1:1 and 2:1 BMVC‑MycG4 complexes reveal that BMVC adjusts its conformation to a contracted form to achieve optimal stacking with the G‑tetrad, a mechanism not observed with other G4 ligands such as TMPyP4 [1].

c-MYC Binding Kinetics
Class-level
Slow-exchange binding
Conformation adjustment upon G4 recognition
Unique recognition mechanism supports c-MYC transcriptional regulation studies.
NMR spectroscopy; MycG4 structural review.
c‑MYC oncogene G‑quadruplex structure NMR spectroscopy

BMVC Application Scenarios


Fluorescence Cytological Screening for Cancer Cells

BMVC enables discrimination of cancer cells from normal cells in ex vivo cytological specimens based on differential nuclear fluorescence. Clinical studies have demonstrated a positive predictive value (PPV) of approximately 70% and a negative predictive value (NPV) of approximately 100% for the BMVC test in malignant neck lump diagnosis [1]. This performance, coupled with the >10‑fold nuclear fluorescence difference observed in cell‑line models [2], supports its use as an adjunct diagnostic tool in oncology cytopathology workflows where rapid, fluorescence‑based cancer‑cell identification is required.

G‑Quadruplex Mapping by FLIM

o‑BMVC (the ortho‑isomer of BMVC) is employed in FLIM to spatially map G‑quadruplex structures in fixed cells and metaphase chromosomes. The longer fluorescence lifetime of o‑BMVC when bound to G4 structures (~2.5 ns) relative to duplex DNA enables concentration‑independent discrimination of G4 foci [3]. This application is particularly valuable for validating the presence of G4 structures in specific genomic loci and for assessing the G4‑binding of candidate small‑molecule ligands in a cellular context.

Selective Telomerase Inhibition Studies

BMVC serves as a selective telomerase inhibitor with an IC50 of ~0.05–0.2 μM and a >12.5‑fold selectivity window over Taq DNA polymerase (IC50 ~2.5 μM) [4]. This selectivity profile makes BMVC a preferred tool compound for studies investigating telomerase‑dependent cellular senescence and telomere shortening, as it minimizes confounding effects on PCR‑based telomerase activity assays (e.g., TRAP) that could arise from polymerase inhibition.

c‑MYC Promoter G‑Quadruplex Structural Studies

BMVC has been co‑crystallized with the c‑MYC promoter G‑quadruplex, yielding high‑resolution NMR structures that reveal a unique ligand‑conformation adjustment mechanism [5]. These structural data provide a foundation for structure‑based design of new G4‑targeted therapeutics and fluorescent probes. Researchers investigating c‑MYC transcriptional regulation via G4 stabilization can utilize BMVC as a well‑characterized reference ligand with defined binding stoichiometry (1:1 and 2:1 complexes) and slow‑exchange kinetics.

Application
Selection Property
Validation Focus
Cancer Cell Cytological Discrimination Studies
Differential Nuclear Localization
Cell-Line Model Validation
G4 Structure Spatial Mapping (FLIM)
FLIM-Compatible Probe Chemistry
Concentration-Independent Readout & Photon Counting
Selective Telomerase Inhibition Assays
Selectivity Window over Taq Polymerase
TRAP Assay & Polymerase Assay Review
c-MYC Promoter G4 Structural Studies
Binding Stoichiometry & Kinetics
NMR Structural Elucidation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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